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molecular formula C7H13Cl3O2Sn B8777732 Butyl 3-(trichlorostannyl)propionate CAS No. 61470-34-6

Butyl 3-(trichlorostannyl)propionate

Cat. No. B8777732
M. Wt: 354.2 g/mol
InChI Key: KKIZJTLMVRCRAA-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Patent
US04195029

Procedure details

A process according to claim 1, wherein tin dichloride is reacted with acrylonitrile, n-butanol, water and hydrogen chloride to give β-n-butoxycarbonylethyl tin trichloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Sn:1]([Cl:3])[Cl:2].[C:4](#N)[CH:5]=[CH2:6].[CH2:8]([OH:12])[CH2:9][CH2:10][CH3:11].[ClH:13].[OH2:14]>>[CH2:8]([O:12][C:4]([CH2:5][CH2:6][Sn:1]([Cl:13])([Cl:3])[Cl:2])=[O:14])[CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(=O)CC[Sn](Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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